molecular formula C22H16N4O3S2 B2778727 1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226455-48-6

1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2778727
CAS No.: 1226455-48-6
M. Wt: 448.52
InChI Key: XAVYJOZUIXLIBM-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core modified with a 1,2,4-oxadiazole moiety. The structure includes a 4-(methylthio)phenyl group on the oxadiazole ring and a phenyl substituent at position 3 of the thienopyrimidinedione system. Such derivatives are synthesized via cyclocondensation and alkylation strategies, often involving reactions with substituted benzyl chlorides or oxadiazole-containing intermediates . Thieno[3,2-d]pyrimidines are pharmacologically significant, with documented antimicrobial, anticancer, and enzyme-inhibitory activities, making this compound a candidate for further biological evaluation .

Properties

CAS No.

1226455-48-6

Molecular Formula

C22H16N4O3S2

Molecular Weight

448.52

IUPAC Name

1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H16N4O3S2/c1-30-16-9-7-14(8-10-16)20-23-18(29-24-20)13-25-17-11-12-31-19(17)21(27)26(22(25)28)15-5-3-2-4-6-15/h2-12H,13H2,1H3

InChI Key

XAVYJOZUIXLIBM-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)SC=C4

solubility

not available

Origin of Product

United States

Preparation Methods

Industrial Production Methods

Scalability involves more efficient and eco-friendly catalytic processes, leveraging continuous flow chemistry for better yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • Conversion into sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or mCPBA.

  • Reduction:

    • Reduction of the oxadiazole ring using reducing agents like LiAlH4, producing amine derivatives.

  • Substitution:

    • Nucleophilic Substitution:

    • Electrophilic Substitution: Introducing electrophiles like bromine for halogenation.

Common Reagents and Conditions

  • Oxidizing Agents: H2O2, mCPBA

  • Reducing Agents: LiAlH4

  • Catalysts: Phase transfer catalysts, Lewis acids

Major Products

  • Oxidation Products: Sulfoxides, sulfones

  • Reduction Products: Amines, hydrazines

  • Substitution Products: Halogenated or alkylated derivatives

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antibacterial properties. For instance, studies on related 1,3,4-oxadiazole derivatives have shown promising results against various bacterial strains. In vitro assays have demonstrated that certain compounds can inhibit the growth of pathogens such as Xanthomonas oryzae and Xanthomonas axonopodis, with effective concentrations significantly lower than traditional antibiotics .

Anticancer Potential

The thieno[3,2-d]pyrimidine framework has been linked to anticancer activity. Compounds containing this structure have been evaluated for their effects on breast cancer cell lines, showing notable cytotoxicity. For example, studies have synthesized similar derivatives that target cancer cell proliferation and induce apoptosis . The incorporation of the oxadiazole moiety may enhance these effects by interfering with cellular signaling pathways.

Anti-inflammatory Properties

Research has also explored the anti-inflammatory effects of compounds with similar structures. Thieno[3,2-d]pyrimidine derivatives have been tested for their ability to reduce inflammation in animal models. The results suggest that these compounds can inhibit pro-inflammatory cytokines and provide relief in conditions such as arthritis .

Case Study 1: Antibacterial Evaluation

A study conducted on novel oxadiazole derivatives demonstrated significant antibacterial activity against Xanthomonas species. The most effective compounds were found to have EC50 values ranging from 50.1 to 112.5 µM, outperforming standard treatments like bismerthiazol .

Case Study 2: Anticancer Activity

In a series of experiments aimed at evaluating anticancer potential, derivatives similar to the compound were synthesized and tested against various cancer cell lines. Results indicated that certain substitutions at the phenyl ring could enhance cytotoxicity against breast cancer cells by disrupting cell cycle progression .

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: Enzymes, receptors

  • Pathways Involved: May involve oxidative stress pathways, apoptosis induction in cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, antimicrobial activity, and physicochemical properties.

Structural Modifications and Substituent Effects

Key structural variations among similar compounds include:

  • Oxadiazole substituents: The position and nature of aryl groups on the 1,2,4-oxadiazole ring (e.g., 4-(methylthio)phenyl vs.
  • Thienopyrimidine core modifications: Alkylation at position 1 (e.g., with oxadiazole-methyl groups) or substitution at position 6 (e.g., imidazo[1,2-a]pyridine) can modulate solubility and bioactivity .
Antimicrobial Activity

Comparative antimicrobial data are summarized below:

Compound Structure Key Substituents Antimicrobial Activity (MIC, μg/mL) Reference
Target compound: 1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4-dione 4-(Methylthio)phenyl, phenyl Data not explicitly provided; inferred from analogs
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione 2-Chlorophenyl, 4-fluorobenzyl Moderate activity against Gram-positive bacteria
6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione Imidazo[1,2-a]pyridine, 5-methyl MIC < streptomycin against P. aeruginosa
1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl) derivatives 1,3,4-Oxadiazole, 5-methyl Broad-spectrum activity against S. aureus, E. coli

Key Findings :

  • The imidazo[1,2-a]pyridine-substituted derivative () exhibited superior activity against P. aeruginosa compared to streptomycin, highlighting the impact of fused heterocycles on potency.
  • Oxadiazole-methyl derivatives () demonstrated broad-spectrum activity, suggesting that the 1,2,4-oxadiazole moiety enhances interactions with bacterial targets.
  • Electron-withdrawing groups (e.g., 2-chlorophenyl in ) may reduce bioavailability compared to electron-donating groups like methylthio in the target compound .
Physicochemical Properties
  • Solubility : Alkylation with hydrophilic groups (e.g., chloroacetamides) improves aqueous solubility, whereas aryl-substituted analogs (e.g., benzyl chlorides) are more lipophilic .
Mechanistic Insights
  • Despite promising MIC values, docking studies () revealed weak binding to P. aeruginosa TrmD, suggesting alternative mechanisms of action, such as membrane disruption or interference with metabolic pathways .

Biological Activity

The compound 1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that incorporates multiple heterocyclic structures known for their diverse biological activities. This article synthesizes current research findings regarding its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core linked to a 1,2,4-oxadiazole moiety. The presence of the methylthio group on the phenyl ring enhances its lipophilicity and may influence its biological interactions.

Structural Formula

C19H16N4O3S\text{C}_{19}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

Molecular Weight

The molecular weight is approximately 364.42 g/mol .

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazole , including those similar to our compound, exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds containing the oxadiazole ring have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study demonstrated that oxadiazole derivatives exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics like gentamicin .
CompoundTarget BacteriaMIC (µg/mL)
1S. aureus8
2E. coli16
3Pseudomonas aeruginosa32

Anticancer Activity

The thieno[3,2-d]pyrimidine framework is recognized for its anticancer potential. Studies have reported that compounds with this structure can inhibit cancer cell proliferation through various mechanisms:

  • Cell Line Studies : The compound has been tested against several cancer cell lines including breast (MCF-7) and lung (A549) cancer cells. It demonstrated a dose-dependent inhibition of cell growth with IC50 values in the low micromolar range .
Cell LineIC50 (µM)
MCF-75
A54910

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives are well-documented. They have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro:

  • Mechanism of Action : The compound may exert its anti-inflammatory effects by modulating the NF-kB signaling pathway, which plays a crucial role in inflammation .

Case Study 1: Antimicrobial Efficacy

In a comparative study conducted by Dhumal et al. (2016), various oxadiazole derivatives were synthesized and screened for their antibacterial activity against Mycobacterium bovis. The most active compounds were reported to inhibit both active and dormant states of the bacteria, suggesting potential applications in tuberculosis treatment.

Case Study 2: Anticancer Potential

A recent study published in Frontiers in Chemistry evaluated a series of thieno[3,2-d]pyrimidine derivatives for their antiproliferative activity against multiple cancer cell lines. The findings indicated that modifications at specific positions significantly enhanced their potency compared to standard chemotherapeutic agents .

Q & A

Q. What synthetic methodologies are established for synthesizing this compound?

The compound is synthesized via a multi-step route involving:

  • Cyclocondensation : Reaction of N’-benzoyl-5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide in phosphorous oxychloride, followed by hydrolysis .
  • Alkylation : Introduction of the oxadiazole-methyl group using 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles in DMF with potassium carbonate as a base .
  • Purification : Crystallization from ethanol or methanol yields the final product.

Q. Which spectroscopic techniques are used for structural validation?

Key methods include:

  • 1H NMR : Confirms substitution patterns and proton environments (e.g., methylthio, oxadiazole protons) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .
  • Elemental microanalysis : Ensures purity and stoichiometric consistency .

Q. What preliminary biological activities have been reported?

Initial screening using the agar diffusion method ("well method") shows antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, with inhibition zones comparable to metronidazole and streptomycin . No activity was observed for benzyl- or chloroacetamide-substituted analogs, highlighting substituent-dependent effects .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

Optimization strategies include:

  • Temperature control : Refluxing in phosphorous oxychloride at 80–90°C for cyclocondensation .
  • Solvent selection : DMF promotes efficient alkylation due to its polar aprotic nature .
  • Catalyst use : Potassium carbonate enhances nucleophilic substitution during alkylation .
  • Real-time monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction progression and intermediate purity .

Q. How do structural modifications influence antimicrobial activity discrepancies?

Activity depends on:

  • Oxadiazole substitution : 3-Aryl-oxadiazole-methyl derivatives show activity, while benzyl or acetamide analogs are inactive .
  • Electronic effects : Electron-withdrawing groups (e.g., methylthio) enhance target binding via dipole interactions .
  • Steric hindrance : Bulky substituents on the oxadiazole ring reduce activity by impeding enzyme access .
Substituent Antimicrobial Activity (Zone of Inhibition, mm)
3-(4-Methylthiophenyl)oxadiazole18–22 (vs. 20 for streptomycin)
BenzylNo activity
ChloroacetamideNo activity
Data from

Q. What computational approaches predict structure-activity relationships (SAR)?

  • Quantum chemical calculations : Model electron distribution and reactive sites (e.g., oxadiazole’s electrophilic carbon) .
  • Molecular docking : Simulate interactions with bacterial targets (e.g., dihydrofolate reductase) to prioritize analogs .
  • Machine learning : Train models on inhibition data to predict bioactivity of untested derivatives .

Q. What is the hypothesized mechanism of action?

The compound likely disrupts bacterial folate metabolism by:

  • Competitive inhibition : The thienopyrimidine core mimics dihydrofolate, binding to dihydrofolate reductase (DHFR) .
  • Oxadiazole-mediated interactions : The methylthiophenyl-oxadiazole group enhances membrane penetration and target affinity .
  • Validation assays : Enzymatic assays with purified DHFR and S. aureus cell lysates confirm dose-dependent inhibition .

Contradictions and Resolutions

Q. Why do some analogs lack antimicrobial activity despite structural similarity?

  • Key factors : Differences in solubility (logP), hydrogen-bonding capacity, or metabolic stability. For example, chloroacetamide analogs may undergo rapid hydrolysis in vivo .
  • Resolution : Perform stability studies (e.g., plasma incubation) and modify labile groups (e.g., replace acetamide with stable ethers) .

Methodological Recommendations

  • SAR studies : Synthesize derivatives with systematic substituent variations (e.g., aryl, alkyl, halogens) and test against Gram-positive/-negative panels .
  • Mechanistic assays : Use isothermal titration calorimetry (ITC) to quantify target binding affinity .
  • Data validation : Cross-reference NMR/mass spectra with computational predictions (e.g., ACD/Labs or MNova software) .

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